

The Molecular Architecture of GS-704277: An Intermediate Metabolite of Remdesivir

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GS-704277

Cat. No.: B2533007

[Get Quote](#)

GS-704277 is a pivotal intermediate alanine metabolite of the antiviral prodrug Remdesivir (GS-5734).^[1] Its formation is a crucial step in the intracellular cascade that ultimately yields the active antiviral agent. This technical guide provides a detailed overview of the structure, metabolic pathway, and analytical quantification of **GS-704277**.

Chemical Structure and Properties

GS-704277 is a phosphoramidate derivative of the nucleoside analog GS-441524. Its formal chemical name is N-phosphono-L-alanine, P → 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1] [2]triazin-7-yl)-2,5-anhydro-D-altrononitrile.

Key structural and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₉ N ₆ O ₈ P	
Molecular Weight	442.3 g/mol	
SMILES	O=P(N--INVALID-LINK--C(O)=O)(O)OC[C@@H]1--INVALID-LINK---INVALID-LINK---INVALID-LINK--(C#N)O1	
Solubility	Soluble in DMSO	
λ _{max}	246 nm	

Metabolic Activation Pathway

GS-704277 is not administered directly but is formed intracellularly from its parent prodrug, Remdesivir. The metabolic activation of Remdesivir is a multi-step process designed to efficiently deliver the active nucleoside triphosphate to the site of viral replication.

Remdesivir, a phosphoramidate prodrug, is designed to be cell-permeable. Once inside the cell, it undergoes hydrolysis, a reaction catalyzed by enzymes such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to form **GS-704277**. This intermediate is then further metabolized. The P-N bond is hydrolyzed by phosphoramidase-type enzymes, like histidine triad nucleotide-binding protein 1 (HINT1), to release the nucleoside monophosphate (GS-441524). This monophosphate is subsequently phosphorylated by cellular kinases to the active nucleoside triphosphate analog (GS-443902), which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).

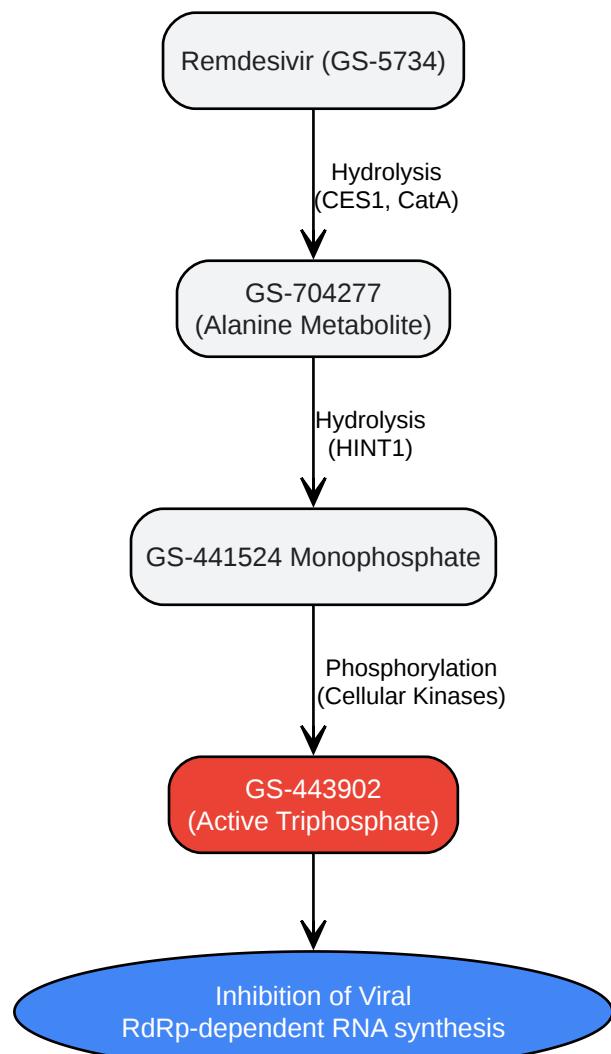


Figure 1: Metabolic Activation Pathway of Remdesivir

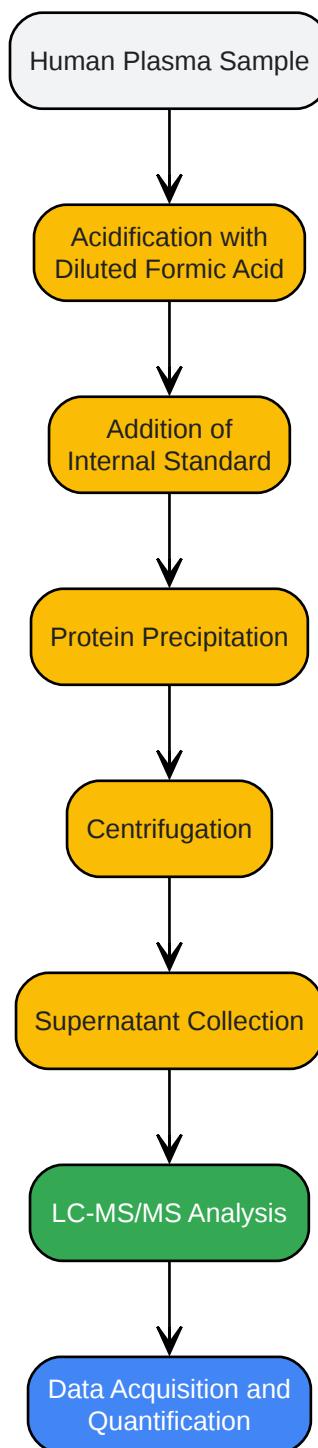


Figure 2: Experimental Workflow for GS-704277 Quantification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Molecular Architecture of GS-704277: An Intermediate Metabolite of Remdesivir]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2533007#what-is-the-structure-of-gs-704277>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com